molecular formula C6H11F3N2O2 B565741 Piperazine-d8 Trifluoroacetic Acid Salt CAS No. 1246815-61-1

Piperazine-d8 Trifluoroacetic Acid Salt

Cat. No.: B565741
CAS No.: 1246815-61-1
M. Wt: 208.21
InChI Key: MZMOYVCDPQCUOP-PHHTYKMFSA-N
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Description

Piperazine-d8 Trifluoroacetic Acid Salt: is a deuterated derivative of piperazine, a heterocyclic organic compound. The deuterium labeling makes it particularly useful in various research applications, including drug development, environmental research, and industrial processes. The compound has the molecular formula C8H4D8F6N2O4 and a molecular weight of 322.23.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-d8 Trifluoroacetic Acid Salt typically involves the deuteration of piperazine followed by its reaction with trifluoroacetic acid. The deuteration process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO), methanol, or water.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process ensures high purity and yield through stringent quality control measures. The use of deuterated reagents and catalysts in a controlled environment is crucial for maintaining the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: Piperazine-d8 Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of piperazine-based compounds.

Scientific Research Applications

Piperazine-d8 Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

    Industry: Applied in environmental research to detect and quantify pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of Piperazine-d8 Trifluoroacetic Acid Salt involves its interaction with specific molecular targets. In biological systems, piperazine compounds generally act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of parasitic worms, making piperazine-based compounds effective anthelmintic agents .

Comparison with Similar Compounds

    Piperazine: The non-deuterated form of Piperazine-d8 Trifluoroacetic Acid Salt, commonly used in pharmaceuticals.

    Piperazinium bis(trifluoroacetate): Another piperazine derivative with applications in nonlinear optical materials.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its utility in research applications. The deuterium atoms provide a distinct NMR signature, making it easier to trace and study in complex biological and chemical systems.

Properties

CAS No.

1246815-61-1

Molecular Formula

C6H11F3N2O2

Molecular Weight

208.21

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H10N2.C2HF3O2/c1-2-6-4-3-5-1;3-2(4,5)1(6)7/h5-6H,1-4H2;(H,6,7)/i1D2,2D2,3D2,4D2;

InChI Key

MZMOYVCDPQCUOP-PHHTYKMFSA-N

SMILES

C1CNCCN1.C(=O)(C(F)(F)F)O

Synonyms

Piperazine-2,2,3,3,5,5,6,6-d8 Trifluoroacetic Acid Salt;  Ascarex D-d8 Trifluoroacetic Acid Salt;  Diethylenediamine-d8 Trifluoroacetic Acid Salt;  Dihydro Pip Wormer-d8 Trifluoroacetic Acid Salt;  Dowzene DHC-d8 Trifluoroacetic Acid Salt;  Piperazinium-d

Origin of Product

United States

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